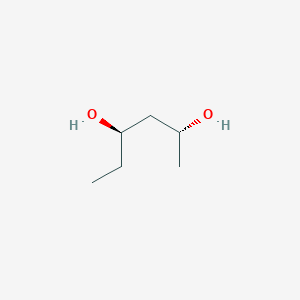

(2R,4R)-Hexane-2,4-diol

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

62885-26-1 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC 名称 |

(2R,4R)-hexane-2,4-diol |

InChI |

InChI=1S/C6H14O2/c1-3-6(8)4-5(2)7/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI 键 |

TXGJTWACJNYNOJ-PHDIDXHHSA-N |

SMILES |

CCC(CC(C)O)O |

手性 SMILES |

CC[C@H](C[C@@H](C)O)O |

规范 SMILES |

CCC(CC(C)O)O |

产品来源 |

United States |

Stereochemical Characterization and Conformational Analysis of 2r,4r Hexane 2,4 Diol and Its Stereoisomers

Advanced Spectroscopic Methods for Absolute Stereochemistry Elucidation

A suite of sophisticated spectroscopic techniques provides the experimental foundation for determining the absolute stereochemistry and assessing the purity of chiral diols such as (2R,4R)-hexane-2,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio and enantiomeric purity of chiral compounds. researchgate.net While enantiomers exhibit identical NMR spectra under achiral conditions, the formation of diastereomers through reaction with a chiral derivatizing agent or the use of a chiral solvating agent can induce chemical shift nonequivalence, allowing for their differentiation and quantification. researchgate.netresearchgate.net

For instance, the reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid or a chiral isocyanate, produces a mixture of diastereomeric esters. researchgate.net The distinct magnetic environments of the nuclei in these diastereomers often result in separate signals in the ¹H or ¹³C NMR spectra, enabling the determination of the diastereomeric ratio, which directly reflects the enantiomeric composition of the original alcohol.

Similarly, chiral solvating agents can be employed to create a chiral environment that induces temporary and differing interactions with the enantiomers of a substrate, leading to observable chemical shift differences. researchgate.net The magnitude of this separation is often dependent on the specific solvating agent, the substrate, and the experimental conditions.

Table 1: Representative ¹H NMR Chemical Shift Differences for Diastereomeric Derivatives of Chiral Alcohols

| Diastereomeric Derivative | Proton near Chiral Center | Chemical Shift Difference (Δδ) in ppm | Reference |

|---|---|---|---|

| Mosher's Esters | -OCH- | 0.05 - 0.20 | researchgate.net |

| Camphorsultam Amides | -N-CH- | 0.10 - 0.30 | tcichemicals.com |

Note: The values presented are typical ranges and can vary significantly based on the specific molecular structure and experimental conditions.

X-ray Crystallography in Determining the Absolute Configuration of Diol Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of crystalline compounds. nih.govtaylorandfrancis.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density within the molecule can be constructed, revealing the precise spatial arrangement of each atom.

For chiral molecules, the determination of the absolute configuration often relies on the anomalous dispersion effect, particularly when heavy atoms are present in the structure. tcichemicals.com The derivatization of chiral diols with reagents containing heavy atoms, such as bromine or sulfur, can enhance this effect, facilitating a more reliable assignment of the absolute stereochemistry. tcichemicals.comnih.gov The absolute configuration is established by comparing the calculated and observed diffraction intensities, with a significantly better fit for one enantiomer over its mirror image. nih.gov

In a study on 3-(naphthalene-1-ylmethyl)pentane-2,4-diols, single-crystal X-ray diffraction analysis of the (2S, 4S)- and (2R, 4R)-enantiomers confirmed their absolute configurations. mdpi.com The crystallographic data revealed that both enantiomers crystallized in the orthorhombic P212121 space group with similar cell parameters. mdpi.com

Table 2: Crystallographic Data for a Chiral Diol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.9511(3) |

| b (Å) | 10.4014(4) |

| c (Å) | 13.8084(4) |

| α, β, γ (°) | 90 |

Note: This data is for a representative chiral amine intermediate, illustrating the type of information obtained from X-ray crystallography.

Chiroptical Spectroscopies: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Chiroptical spectroscopic techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. rsc.orgnih.gov These techniques measure the differential absorption of left and right circularly polarized light.

ECD spectroscopy probes the electronic transitions of a molecule. The resulting spectrum, a plot of the difference in absorption (Δε) versus wavelength, is highly sensitive to the stereochemistry of the molecule. acs.org For complex molecules, the experimental ECD spectrum is often compared to the spectrum predicted by quantum chemical calculations for a given absolute configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net

VCD spectroscopy, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. dtu.dk VCD is particularly useful for molecules that lack strong UV-Vis chromophores. dtu.dk Similar to ECD, the experimental VCD spectrum is compared with theoretical predictions to determine the absolute configuration. nih.gov The reliability of both ECD and VCD in stereochemical assignment has been significantly enhanced by the development of sophisticated computational methods. rsc.org

Computational Chemistry in Stereochemical and Conformational Analysis

Computational chemistry has become an indispensable tool in the study of stereochemistry, providing deep insights into the conformational preferences and chiroptical properties of chiral molecules.

Theoretical Studies on Conformational Preferences and Flexibility of Chiral Diols

The biological activity and chemical reactivity of flexible molecules like this compound are governed by their conformational landscape. Theoretical methods, such as molecular mechanics and density functional theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.gov

Quantum Chemical Calculations for the Prediction of Chiroptical Properties

Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), have revolutionized the use of chiroptical spectroscopy for absolute configuration determination. rsc.orgunibo.it By calculating the theoretical ECD and VCD spectra for a specific enantiomer, a direct comparison with the experimental spectrum can be made. acs.org

The process typically involves:

A thorough conformational search to identify all low-energy conformers of the molecule. nih.gov

Optimization of the geometry of each conformer using a suitable level of theory. nih.gov

Calculation of the ECD or VCD spectrum for each conformer.

Boltzmann averaging of the individual spectra based on the relative energies of the conformers to generate the final theoretical spectrum. nih.gov

A strong correlation between the calculated and experimental spectra provides compelling evidence for the assigned absolute configuration. This combined experimental and computational approach has become a standard and reliable method for the stereochemical elucidation of chiral molecules. unibo.it

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mosher's acid |

Chromatographic Techniques for Enantiomeric Separation and Purity Analysis

The separation and quantification of stereoisomers are critical for the synthesis and characterization of enantiopure compounds like this compound. Chiral chromatography is the cornerstone of these analyses, enabling the resolution of enantiomeric pairs and the determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely employed methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the analytical and preparative separation of enantiomers. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. nih.gov For diols such as the stereoisomers of hexane-2,4-diol, polysaccharide-based CSPs are particularly effective. chromatographyonline.com

Research Findings:

Columns packed with cellulose (B213188) or amylose (B160209) derivatives, such as carbamates or esters coated onto a silica (B1680970) support, are among the most popular choices for resolving chiral alcohols and diols. chromatographyonline.cominnovareacademics.in The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The choice of mobile phase, typically a non-polar solvent like hexane (B92381) modified with a small amount of an alcohol (e.g., 2-propanol or ethanol), is crucial for optimizing selectivity and resolution. innovareacademics.ingoogle.com Adjusting the type and concentration of the alcohol modifier alters the polarity of the mobile phase and can significantly impact the retention factors and the separation efficiency. chromatographyonline.comgoogle.com

In many cases, derivatization of the diol's hydroxyl groups to form esters (e.g., benzoates or acetates) can enhance resolution and improve detection, especially for UV-based detectors. wiley-vch.de However, direct separation of the underivatized diols is often achievable. For the resolution of hexane-2,4-diol stereoisomers, a typical approach would involve screening several polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, or Chiralcel OJ-H) with a mobile phase consisting of a hexane/alcohol mixture. innovareacademics.ingoogle.com The separation performance is evaluated based on the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation, and the separation factor (α).

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Analyte | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Reference |

|---|---|---|---|---|---|---|

| Chiralpak AD-H (Amylose-based) | n-Hexane / 2-Propanol (90:10) | 1.0 | Aromatic Diol Derivative | 10.86 (major) | 12.02 (minor) | rsc.org |

| Chiralpak OD-H (Cellulose-based) | n-Hexane / 2-Propanol (97.5:2.5) | 0.5 | Aliphatic Diol Derivative | 15.35 (major) | 18.84 (minor) | google.com |

| Chiralpak IA (Amylose-based) | n-Hexane / 2-Propanol (90:10) | 1.0 | Diol Monoacetate | 7.6 (S,S) | 8.6 (R,R) | acs.org |

| Chiralpak IC (Cellulose-based) | n-Hexane / 2-Propanol (80:20) | 1.0 | Cyclic Diol Derivative | 8.75 (minor) | 11.75 (major) | rsc.org |

Chiral Gas Chromatography (GC) is a highly sensitive and efficient method for determining the enantiomeric excess (e.e.) of volatile and thermally stable chiral compounds, including diols like hexane-2,4-diol. researchgate.netlibretexts.org The technique utilizes capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. gcms.cz

Research Findings:

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as permethylated or acylated β- or γ-cyclodextrins, are immobilized on a polysiloxane backbone to create the CSP. gcms.cz The enantioseparation mechanism is based on the differential stability of the diastereomeric inclusion complexes formed between the enantiomers and the chiral cyclodextrin (B1172386) cavity.

For the analysis of hexane-2,4-diol stereoisomers, a sample is injected into the heated GC inlet, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the chiral column. The oven temperature is carefully controlled, often using a specific temperature program (a gradual increase in temperature over time), to achieve optimal separation. acs.org The separated enantiomers are detected as they exit the column, typically by a Flame Ionization Detector (FID), producing a chromatogram with distinct peaks for each enantiomer. The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers. ed.gov In some instances, derivatization to a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether, can improve chromatographic performance. researchgate.net

| Chiral Stationary Phase (CSP) | Column Dimensions | Carrier Gas / Pressure | Temperature Program | Analyte | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Reference |

|---|---|---|---|---|---|---|---|

| FS-Hydrodex β-6TBDM | 30 m | Hydrogen / 0.8 bar | 140 °C (isothermal) | Acyclic Diol | 9.5 (S,S) | 9.8 (R,R) | acs.org |

| FS-Hydrodex γ-DiMOM | 30 m | Hydrogen / 0.8 bar | 100-240 °C at 10 °C/min | Acyclic Diol | 29.2 (S,S) | 29.6 (R,R) | acs.org |

| FS-Hydrodex β-6TBDAc | 30 m | Hydrogen / 0.8 bar | 100-180 °C at 2 °C/min | trans-Cycloalkane-1,2-diol | 26.8 (S,S) | 27.2 (R,R) | rsc.org |

| CP Chirasil-DEX CB | 25 m x 0.25 mm x 0.25 µm | Hydrogen | Varies with analyte | 2-Hexanol Acetate | - | - | gcms.cz |

Research Applications and Functional Materials Development Utilizing 2r,4r Hexane 2,4 Diol and Chiral Diol Scaffolds

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The precise three-dimensional structure of chiral diols is fundamental to the synthesis of ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions. By transferring their chirality to the metallic center, these ligands create a chiral environment that favors the formation of one enantiomer of the product over the other.

The C2-symmetric backbone of (2R,4R)-hexane-2,4-diol is an ideal scaffold for the synthesis of diphosphite ligands used in asymmetric hydrogenation. These ligands, when complexed with transition metals like rhodium, form catalysts capable of high enantioselectivity. The diol backbone creates a rigid and well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control during the hydrogenation of prochiral olefins.

A notable example of a diphosphite ligand derived from a chiral diol is Kelliphite. This ligand is synthesized by reacting the chiral diol backbone with a chlorophosphite reagent, often derived from a bulky biphenol. The resulting diphosphite ligand coordinates to a rhodium precursor to generate the active catalyst for asymmetric hydrogenation.

The effectiveness of these catalysts has been demonstrated in the asymmetric hydrogenation of various substrates, such as α-enamides and itaconates, which are precursors to chiral amino acids and other valuable compounds. For instance, in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, ligands derived from simple chiral diols have achieved high enantioselectivities. The stereochemical outcome is highly dependent on the structure of the diol backbone and the phosphite (B83602) moieties.

Table 1: Asymmetric Hydrogenation of Prochiral Olefins using Rh-Diphosphite Catalysts Derived from Chiral Diols

| Entry | Substrate | Chiral Diol Backbone | Catalyst | Solvent | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Methyl (Z)-α-acetamidocinnamate | (2R,4R)-Pentanediol derived | [Rh(COD)(L*)]BF4 | Toluene | >99 | 96.2 | nih.gov |

| 2 | Dimethyl itaconate | (2R,4R)-Pentanediol derived | [Rh(COD)(L*)]BF4 | Toluene | >99 | 98.2 | nih.gov |

| 3 | Methyl (Z)-α-acetamidocinnamate | D-Mannitol derived | [Rh(COD)(L*)]BF4 | CH2Cl2 | 100 | 93.5 | |

| 4 | Methyl (Z)-α-benzamidocinnamate | D-Mannitol derived | [Rh(COD)(L*)]BF4 | CH2Cl2 | 100 | 85.2 |

Chiral diols play a crucial role in the development of heterogeneous catalysts by serving as stabilizing agents for metal nanoparticles. acs.org These diols adsorb onto the surface of metal nanoparticles, such as rhodium or palladium, creating a chiral environment that can induce enantioselectivity in catalytic reactions. This approach combines the high activity and large surface area of nanoparticles with the stereochemical control of chiral ligands. nih.gov

The synthesis of these catalysts typically involves the reduction of a metal salt in the presence of the chiral diol. The resulting nanoparticles are coated with the chiral diol, which not only prevents aggregation but also imparts its chirality to the catalytic sites. These heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for recycling. nih.gov

Chiral diol-stabilized rhodium nanoparticles have been investigated in the asymmetric hydrogenation of various substrates. researchgate.net For example, rhodium nanoparticles stabilized by optically active amphiphilic compounds derived from N-methylephedrine have been used for the hydrogenation of ethyl pyruvate, albeit with modest enantioselectivity. researchgate.net Similarly, palladium nanoparticles modified with chiral ligands have been employed in enantioselective oxidations and other transformations. nih.govnih.gov

Table 2: Enantioselective Reactions using Chiral Diol-Stabilized Metal Nanoparticles

| Entry | Metal | Chiral Stabilizer Source | Reaction Type | Substrate | Conversion (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Rhodium | N-methylephedrine | Hydrogenation | Ethyl pyruvate | >99 | up to 13 | researchgate.net |

| 2 | Rhodium/Silver | Chiral Diene | 1,4-Addition | Chalcone | >99 | 98 | nih.gov |

| 3 | Palladium | (-)-Sparteine | Oxidative Kinetic Resolution | 1-Phenylethanol | ~50 | 99 | nih.gov |

Chiral diols, particularly those with a C2-symmetric scaffold like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol), are foundational to the field of organocatalysis. nih.gov These molecules can act as chiral Brønsted acids, activating substrates through hydrogen bonding and creating a highly organized, chiral transition state. nih.govumn.edu

TADDOL derivatives have been successfully employed as organocatalysts in a wide range of asymmetric reactions, including Diels-Alder reactions, hetero-Diels-Alder reactions, and Mukaiyama aldol (B89426) reactions. nih.govumn.edu In these transformations, the hydroxyl groups of the TADDOL catalyst coordinate to the substrate, such as an aldehyde or ketone, directing the approach of the nucleophile to one face of the molecule, thereby controlling the stereochemistry of the product. nih.gov

Similarly, BINOL and its derivatives have proven to be exceptionally versatile organocatalysts. nih.govresearchgate.netchemrxiv.org They are particularly effective in catalyzing asymmetric allylborations, conjugate additions, and various other carbon-carbon bond-forming reactions. nih.gov The axial chirality of the BINOL scaffold, combined with the acidic nature of its phenolic hydroxyl groups, allows for precise stereochemical control in a multitude of transformations. nih.govacs.org

Table 3: Asymmetric Reactions Catalyzed by Chiral Diol-Derived Organocatalysts

| Entry | Catalyst Type | Reaction | Substrate | Product Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | TADDOL-derived | Hetero-Diels-Alder | Ethyl glyoxylate (B1226380) & 2-phenoxy-1,3-butadiene | 95 | 94 | umn.edu |

| 2 | BINOL-derived | Allylboration | Acetophenone & Allyldiisopropoxyborane | 93 | 99 | nih.gov |

| 3 | TADDOL-derived | α-Alkylation | Glycine Schiff base & Benzyl (B1604629) bromide | 95 | 88 | mdpi.com |

| 4 | BINOL-derived | Friedel-Crafts Alkylation | Indole & N-unprotected α-ketiminoester | 98 | 98 | acs.org |

Advanced Polymer Synthesis and Material Science

The incorporation of chiral diols into polymer backbones has led to the development of advanced materials with unique properties, such as stereoregularity, biodegradability, and liquid crystallinity. The defined stereochemistry of the diol monomers can be translated into the macroscopic properties of the resulting polymer.

Chiral diols are valuable monomers for the synthesis of stereoregular polyesters through polycondensation with dicarboxylic acids or their derivatives. The chirality of the diol monomer can dictate the tacticity of the polymer chain, leading to materials with well-defined microstructures and, consequently, unique thermal and mechanical properties. acs.orgchemrxiv.org

A significant area of research is the development of biodegradable polyesters from bio-based chiral diols. For instance, diols derived from natural products like α-pinene and isosorbide (B1672297) have been used to create polyesters that are not only stereoregular but also susceptible to enzymatic degradation. chemrxiv.orgchemrxiv.orgnih.gov These materials are promising alternatives to conventional petroleum-based plastics. acs.orgchemrxiv.org The polymerization of these rigid, chiral diols with various diacids allows for the tuning of the polymer's properties, such as its crystallinity and thermal stability. acs.orgchemrxiv.org

The synthesis is typically carried out via a two-step melt polycondensation process, involving transesterification followed by polycondensation under high vacuum to achieve high molecular weights. The resulting polyesters often exhibit high glass transition temperatures and, in some cases, semi-crystallinity, depending on the specific combination of diol and diacid used. chemrxiv.orgnih.gov

Table 4: Properties of Biodegradable Polyesters Synthesized from Chiral Diols

| Entry | Chiral Diol Monomer | Diacid/Diester Monomer | Mn (g/mol) | Tg (°C) | Tm (°C) | Ref |

|---|---|---|---|---|---|---|

| 1 | (-)-α-Pinene-derived diol (HN) | Dimethyl 2,5-furandicarboxylate | 14,200 | 121 | 270 | acs.orgchemrxiv.org |

| 2 | (-)-α-Pinene-derived diol (HN) | Dimethyl succinate | 10,800 | 76 | - | acs.orgchemrxiv.org |

| 3 | Isosorbide | Succinic acid | 40,400 | 82 | - | nih.gov |

| 4 | cis-1,4-Butenediol | Adipic acid dichloride | 13,500 | - | 105-110 | capes.gov.br |

Chiral diols are instrumental in the design of liquid crystalline polymers (LCPs), particularly those exhibiting cholesteric phases. The introduction of a chiral center into the polymer structure can induce the formation of a helical superstructure, which is characteristic of cholesteric liquid crystals. These materials are of interest for their unique optical properties, such as selective reflection of light. nih.govmdpi.com

Derivatives of naturally chiral diols, such as those from tartaric acid or sugars like isosorbide and isomannide, can be used as chiral building blocks in LCPs. nih.govresearchgate.net These chiral diols can be incorporated into the main chain or as side chains of the polymer. For example, copolyesters prepared by the polycondensation of a dicarboxylic acid with a mixture of an achiral diol (like methylhydroquinone) and a chiral sugar-derived diol can form broad cholesteric phases at elevated temperatures. researchgate.net

The helical twisting power of the chiral diol and its concentration in the copolymer determine the pitch of the cholesteric helix and thus the color of the reflected light. By carefully selecting the chiral diol and its concentration, the optical properties of the LCP can be precisely tuned. nih.govresearchgate.net

Table 5: Characteristics of Liquid Crystalline Polymers Derived from Chiral Diols

| Polymer Type | Chiral Diol Precursor | Co-monomers | Liquid Crystal Phase | Phase Transition Temp (°C) | Ref |

|---|---|---|---|---|---|

| Copolyester | Isosorbide | Methylhydroquinone, 1,10-bis(4'-carboxyphenoxy)decane dichloride | Cholesteric | >200 | researchgate.net |

| Copolyester | Isomannide | Methylhydroquinone, 1,10-bis(4'-carboxyphenoxy)decane dichloride | Cholesteric | >200 | researchgate.net |

| Polysiloxane | Cholesteryl-containing dimer | Achiral LC monomer | Chiral Nematic (N*) | Varies with composition | researchgate.net |

| Polyamide | L-Tartaric acid | Adipoyl chloride, Hexamethylenediamine | Helical Conformation | - | rsc.org |

Engineering of Chiral Polymers of Intrinsic Microporosity for Advanced Applications

Polymers of Intrinsic Microporosity (PIMs) are a class of materials characterized by their rigid and contorted molecular structures, which prevent efficient packing and create interconnected voids of molecular dimensions. The incorporation of chiral units into the polymer backbone can impart enantioselective recognition capabilities to these materials, making them promising for applications such as chiral separations and asymmetric catalysis.

While there is no specific research detailing the use of this compound in the synthesis of PIMs, other chiral diols have been successfully employed. For instance, chiral 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) has been used to create chiral PIMs. nih.govacs.org These polymers, after being cast into membranes, have demonstrated the ability to selectively permeate certain enantiomers over others. nih.govacs.org The principle relies on the creation of a chiral environment within the micropores of the polymer, leading to differential interactions with the enantiomers of a racemic mixture.

Given its defined stereochemistry, this compound could theoretically be incorporated as a chiral strut in a PIM framework. Its small size and flexibility, however, differ significantly from the rigid and larger chiral monomers typically used in PIMs, which may influence the resulting polymer's porosity and chiral recognition ability. Further research would be required to explore its suitability for creating effective chiral PIMs.

Investigation of Polymer Properties Tunable by Diol Chirality

The chirality of diol monomers can have a profound impact on the properties of the resulting polymers. The stereochemistry of the diol can influence chain packing, morphology, and, consequently, the thermal and mechanical properties of the polymer. For example, polyesters synthesized from bio-based branched diols have shown that the use of secondary diols can lead to polymers with higher glass transition temperatures (Tg) compared to their primary diol counterparts.

Table 1: Potential Influence of Diol Chirality on Polymer Properties

| Property | Potential Influence of using this compound |

| Crystallinity | Could lead to semi-crystalline or amorphous polymers depending on the comonomer and polymerization conditions. |

| Glass Transition Temperature (Tg) | The specific stereochemistry would likely result in a different Tg compared to polymers made from other stereoisomers of hexane-2,4-diol. |

| Mechanical Strength | Stereoregularity can influence inter-chain interactions, potentially affecting tensile strength and modulus. |

| Optical Activity | Polymers incorporating this compound would be optically active, a property useful in chiral sensing and optical devices. |

This table is illustrative and based on general principles of polymer chemistry, as specific data for polymers of this compound is not available.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral molecules play a crucial role in this field, particularly in the development of systems for molecular recognition and self-assembly.

Chiral Diol Scaffolds in Host-Guest Chemistry and Self-Assembly

Chiral diols are effective building blocks for creating chiral hosts in host-guest chemistry. Their hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating the binding of guest molecules. The defined spatial arrangement of these hydroxyl groups in a chiral diol like this compound can create a specific binding pocket that preferentially interacts with one enantiomer of a chiral guest.

Although direct examples involving this compound are scarce, the principles of host-guest chemistry are well-established with other chiral diols. For instance, chiral supramolecular polymers have been formed through host-guest interactions, where the chirality of the monomer units dictates the helical structure of the resulting polymer. guidechem.com These systems demonstrate how molecular-level chirality can be translated into macroscopic structural features. The self-assembly of chiral molecules is a fundamental process in nature, leading to complex structures like the DNA double helix.

Stereoselective Interactions in Supramolecular Architectures

The ability to distinguish between enantiomers is a hallmark of chiral molecular recognition. In supramolecular chemistry, this is achieved by designing host molecules with chiral cavities that exhibit stereoselective binding. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are responsible for the formation and stability of these host-guest complexes. nih.gov

The stereochemistry of this compound, with its specific (R,R) configuration, would lead to distinct stereoselective interactions compared to its (S,S) or (R,S) counterparts. While detailed studies on the supramolecular interactions of this compound are not found in the literature, it is a fundamental principle that the precise three-dimensional structure of a chiral molecule governs its interactions with other chiral species. This forms the basis for enantioselective separations, sensing, and asymmetric catalysis.

Application as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

Chiral diols are valuable chiral building blocks in asymmetric synthesis, providing a scaffold with defined stereochemistry that can be elaborated into more complex molecules, such as natural products and pharmaceuticals. rsc.org The stereoselective synthesis of 1,3-diols is an area of significant research interest due to the prevalence of this motif in biologically active compounds. nih.govnih.govthieme-connect.com

Future Research Directions and Emerging Paradigms in 2r,4r Hexane 2,4 Diol Research

Synergistic Integration of Chemo- and Biocatalysis for Enhanced Efficiency and Stereoselectivity in Diol Production

The synthesis of stereochemically pure diols like (2R,4R)-Hexane-2,4-diol is a central challenge in organic chemistry. Future research is increasingly focused on the synergistic integration of chemocatalysis and biocatalysis to overcome the limitations of each individual approach. This paradigm combines the high selectivity and mild reaction conditions of enzymes with the broad substrate scope and reactivity of chemical catalysts. researchgate.netnih.gov

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers exceptional enantio-, chemo-, and regioselectivity for the synthesis of chiral intermediates. nih.gov For instance, various yeast strains have demonstrated the ability to stereoselectively oxidize meso diols into chiral lactones, showcasing the power of microbial transformations. tandfonline.com Similarly, dioxygenases and reductases are key biocatalysts for producing chiral diols. alfachemic.com However, biocatalytic processes can be limited by substrate scope or product inhibition.

| Catalytic Approach | Advantages | Disadvantages | Potential Role in this compound Synthesis |

| Chemocatalysis | Broad substrate scope, high reactivity, well-established methods. | Often requires harsh conditions, may have lower stereoselectivity, potential for metal contamination. | Synthesis of a diketone or racemic diol precursor. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for enzyme inhibition, sensitivity to reaction conditions. | Stereoselective reduction of a precursor ketone or resolution of a racemic diol mixture. |

| Synergistic Catalysis | Combines advantages of both, enables one-pot multi-step reactions, improves efficiency, reduces waste. | Requires careful optimization of reaction conditions for catalyst compatibility. | A one-pot conversion of a simple starting material to the final chiral diol with high enantiomeric excess. |

Computational Design and Machine Learning Approaches for Novel Diol-Based Catalysts and Materials

The discovery of novel catalysts and materials is being revolutionized by computational chemistry and machine learning (ML). These in silico tools offer the potential to rapidly screen vast chemical spaces and predict the properties of new molecules, significantly accelerating the research and development cycle. For this compound, these approaches can be applied in two primary areas: optimizing its synthesis and designing new catalysts and materials derived from it.

Machine learning algorithms can be trained on existing reaction data to predict optimal conditions (e.g., temperature, pH, catalyst loading) for maximizing the yield and enantiomeric excess of chiral products. researchgate.netmolbase.com Artificial neural networks (ANNs), for example, have been successfully used to optimize the asymmetric bioreduction of ketones, a key step in many diol syntheses. researchgate.net Such models can identify complex patterns in data that are not immediately obvious to human researchers, leading to more efficient and robust synthetic protocols.

Furthermore, computational design is being used to create novel chiral ligands and catalysts. This compound itself can serve as a chiral scaffold. Generative AI models can now propose novel ligand structures based on a desired set of properties, which can then be evaluated for their predicted efficacy in asymmetric reactions. nih.gov Similarly, machine learning can predict which chemical groups are most likely to form chiral crystals, guiding the experimental design of new solid-state materials. researchgate.net This predictive power allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources in the search for next-generation catalysts and functional materials built from the this compound framework.

Exploration of Dynamic Stereochemical Processes and In Situ Characterization Techniques in Chiral Transformations

Understanding and controlling the stereochemical outcome of a reaction is paramount in asymmetric synthesis. Future research will delve deeper into the dynamic stereochemical processes that govern chiral transformations involving this compound. This involves studying transient intermediates, understanding conformational changes, and monitoring the racemization or epimerization pathways that can affect the final product's purity.

A key emerging paradigm is the concept of "memory of chirality," where a molecule retains stereochemical information from a transient chiral intermediate. researchgate.net Studying such dynamic processes requires sophisticated in situ characterization techniques that can monitor the reaction as it happens. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and circular dichroism (CD) spectroscopy can provide real-time information on the concentration and stereochemistry of reactants, intermediates, and products.

By applying these in situ methods, researchers can gain unprecedented mechanistic insights. For example, the in situ generation of chiral catalysts allows for the rapid screening and identification of highly selective catalytic systems without the need for isolating sensitive intermediates. alfachemic.com This approach has proven effective in the catalyst-directed C-C coupling of chiral diols. alfachemic.com Applying these advanced analytical techniques to the synthesis and reactions of this compound will enable a more profound understanding of the factors controlling stereoselectivity, leading to the development of more precise and efficient synthetic methods.

Expanding the Scope of this compound Applications in Advanced Functional Materials and Nanotechnology

While this compound is a well-established chiral building block in organic synthesis, its potential as a component of advanced functional materials and in nanotechnology is an emerging area of research. nih.govresearchgate.net Chiral molecules are increasingly being incorporated into materials to impart specific optical, recognition, and catalytic properties. alfachemic.com

The defined stereochemistry of this compound makes it an attractive monomer for the synthesis of chiral polymers. researchgate.net These polymers could find applications as chiral stationary phases for chromatography, in enantioselective membranes for separation processes, or as materials with unique chiroptical properties. The synthesis of chiral polyesters from hexanediol (B3050542) has already been demonstrated for the creation of biodegradable, bio-responsive microspheres. mdpi.com

In nanotechnology, chiral diols can be used as ligands to functionalize the surface of nanoparticles, creating chiral nanomaterials. nsf.govnih.gov These materials can exhibit giant optical activity and have applications in biosensing, chiral photonics, and asymmetric catalysis. nsf.govnih.gov The hydroxyl groups of this compound provide convenient anchor points for attachment to metal or semiconductor nanoparticles, creating a chiral microenvironment at the nanoparticle surface. Exploring the incorporation of this compound into metal-organic frameworks (MOFs), liquid crystals, and other ordered materials represents a promising direction for creating next-generation functional systems with tailored chirality-dependent properties.

Sustainable Synthesis Routes for Chiral Diols from Renewable Resources

The transition to a bio-based economy necessitates the development of synthetic routes that utilize renewable feedstocks. Future research will increasingly focus on producing chiral diols like this compound from biomass, moving away from traditional petroleum-based starting materials. mdpi.com Lignocellulosic biomass, composed of cellulose (B213188) and hemicellulose, is an abundant and non-edible resource that can be catalytically converted into valuable platform chemicals, including diols. nsf.gov

Significant progress has been made in developing catalytic pathways to produce α,ω-diols such as 1,5-pentanediol (B104693) (PDO) and 1,6-hexanediol (B165255) (HDO) from biomass-derived molecules like furfural (B47365) and levoglucosenone. nih.gov These multi-step processes typically involve fractionation of biomass, dehydration to platform molecules, and subsequent hydrogenation and hydrogenolysis steps over heterogeneous catalysts.

The challenge ahead lies in adapting these strategies for the production of specific, shorter-chain chiral diols. This may involve:

Engineered Biocatalysts: Developing microbial strains or enzymes capable of converting biomass-derived sugars or platform chemicals directly into this compound with high stereoselectivity.

Chemo-catalytic Conversion: Designing new heterogeneous catalysts that can perform selective C-C bond cleavage and hydrogenation of biomass-derived intermediates to yield the desired hexane-2,4-diol scaffold. mdpi.com

Hybrid Approaches: Combining chemical depolymerization of biomass with subsequent biocatalytic upgrading of the resulting intermediates.

By leveraging renewable resources, these sustainable synthesis routes will not only reduce the environmental footprint of chemical manufacturing but also provide a secure and economically viable supply of important chiral building blocks.

| Biomass Source | Platform Intermediate(s) | Target Diol(s) in Current Research | Potential Future Target |

| Hemicellulose | Furfural | 1,5-Pentanediol (PDO) | This compound |

| Cellulose | Levoglucosenone, HMF | 1,6-Hexanediol (HDO) | This compound |

| Sugars (e.g., Glucose) | Various | 1,2-Propanediol, 1,3-Propanediol | This compound |

常见问题

Q. What are the common synthetic routes for preparing (2R,4R)-Hexane-2,4-diol, and how are stereochemical outcomes controlled?

- Methodological Answer : this compound can be synthesized via asymmetric reduction of diketones or hydroxylation of alkenes using chiral catalysts. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be employed under controlled conditions to reduce 2,4-hexanedione, with stereoselectivity achieved using chiral auxiliaries or enzymes. Purification often involves flash chromatography or recrystallization to isolate the diastereomerically pure product. Structural confirmation is done via ¹H NMR and HRMS, as demonstrated in analogous diol syntheses .

Q. How is the structural integrity and purity of this compound validated in synthetic workflows?

- Methodological Answer : Researchers use a combination of ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for vicinal diols) and HRMS for molecular weight verification. X-ray crystallography is critical for absolute configuration determination, as shown in studies of related diols like (−)-(2R,3S,4R,5R)-5-(1,3-dithian-2-yl)-3-methylhexane-2,4-diol, where monoclinic crystal systems (space group P2₁) were resolved . Purity is assessed via HPLC with chiral columns to distinguish enantiomers.

Advanced Research Questions

Q. How does this compound serve as a chiral ligand in asymmetric catalysis, and what factors influence its enantioselectivity?

- Methodological Answer : this compound derivatives, such as diphosphite ligands, are pivotal in rhodium-catalyzed asymmetric hydroformylation of vinyl arenes. The ligand's bite angle (determined by the diol bridge length) critically impacts enantioselectivity. For example, a three-carbon bridge in (2R,4R)-pentane-2,4-diol achieved 90% enantiomeric excess (ee), outperforming shorter or longer bridges . Optimization involves varying substituents on the phosphite groups and reaction temperature (e.g., room temperature for higher selectivity).

Q. What strategies are employed to resolve conflicting data in stereochemical assignments of this compound derivatives?

- Methodological Answer : Discrepancies in stereochemical assignments are resolved via combined spectroscopic and computational approaches. For instance, NMR-derived NOE (nuclear Overhauser effect) correlations can validate spatial proximity of hydroxyl groups. Density functional theory (DFT) calculations of NMR chemical shifts or optical rotation values (e.g., using Gaussian software) are compared to experimental data, as seen in studies of bicyclic diols . Single-crystal X-ray diffraction remains the gold standard for unambiguous confirmation .

Q. How is this compound utilized in the design of bioactive molecules, such as receptor agonists or antagonists?

- Methodological Answer : The diol’s rigid, chiral backbone is incorporated into nucleoside analogs targeting G protein-coupled receptors (GPCRs). For example, derivatives like (1R,2R,3S,4R,5S)-4-(6-((dicyclobutylmethyl)amino)-9H-purin-9-yl)bicyclo[3.1.0]hexane-2,3-diol were synthesized via Mitsunobu reactions or nucleophilic substitutions, followed by HPLC purification. Binding affinity to adenosine receptors (A₁/A₃) is assessed via radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。